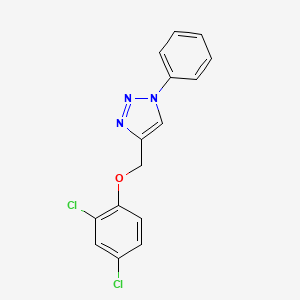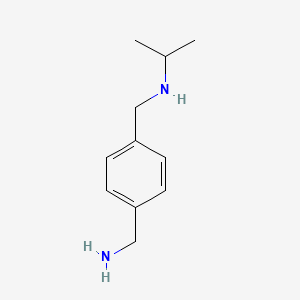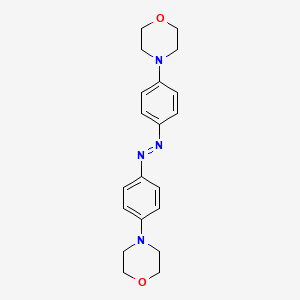
Morpholine, 4,4'-(azodi-4,1-phenylene)bis-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4,4’-(azodi-4,1-phenylene)bis-, (E)-: is a chemical compound known for its unique structure and properties It features a morpholine ring attached to a phenylene group through an azo linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4,4’-(azodi-4,1-phenylene)bis-, (E)- typically involves the reaction of morpholine with a diazonium salt derived from a phenylene compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the azo linkage. The process may also require specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: Morpholine, 4,4’-(azodi-4,1-phenylene)bis-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amine derivatives.
Substitution: The phenylene group can undergo substitution reactions, where different functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Morpholine, 4,4’-(azodi-4,1-phenylene)bis-, (E)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays.
Medicine: In medicine, Morpholine, 4,4’-(azodi-4,1-phenylene)bis-, (E)- has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry: Industrially, this compound is used in the production of dyes, pigments, and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of Morpholine, 4,4’-(azodi-4,1-phenylene)bis-, (E)- involves its interaction with molecular targets, such as enzymes and receptors. The azo linkage can undergo reduction to form active intermediates that interact with specific pathways. These interactions can modulate biological activities, leading to desired effects in various applications.
Vergleich Mit ähnlichen Verbindungen
- Morpholine, 4,4’-(1,3-phenylene)bis-
- 4,4’-Dimorpholinoazobenzene
Comparison: Morpholine, 4,4’-(azodi-4,1-phenylene)bis-, (E)- is unique due to its specific azo linkage and phenylene group. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications. For example, its derivatives may have distinct pharmacological properties compared to other morpholine-based compounds.
Eigenschaften
CAS-Nummer |
137929-23-8 |
|---|---|
Molekularformel |
C20H24N4O2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
bis(4-morpholin-4-ylphenyl)diazene |
InChI |
InChI=1S/C20H24N4O2/c1-5-19(23-9-13-25-14-10-23)6-2-17(1)21-22-18-3-7-20(8-4-18)24-11-15-26-16-12-24/h1-8H,9-16H2 |
InChI-Schlüssel |
SCCSBRLPUMFNPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran](/img/structure/B14139926.png)
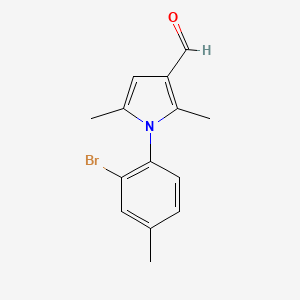
![2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid](/img/structure/B14139950.png)
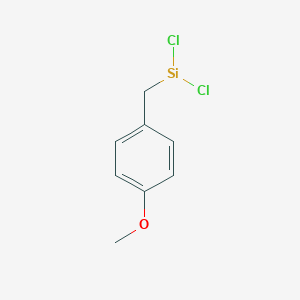

![1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane](/img/structure/B14139970.png)
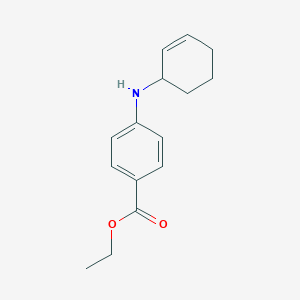
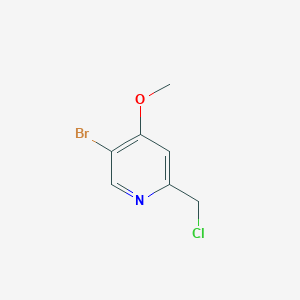

![1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine](/img/structure/B14139997.png)
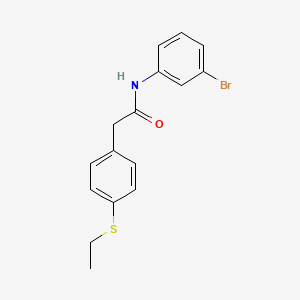
![2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14140016.png)
